molecular formula C8H8ClNO2S B8361535 5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

Cat. No. B8361535
M. Wt: 217.67 g/mol
InChI Key: NWTQMVWNBJCTAR-UHFFFAOYSA-N
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Patent
US09181219B2

Procedure details

To the solution of the ester 14 (0.43 g, 2.0 mmol) in THF (18 mL) was added LiOH.H2O (0.17 g, 4 mmol) as a solution in 5 mL of H2O. The reaction mixture was stirred at room temperature and monitored by TLC. When no staring material was observed, the reaction mixture was acidified with 1N HCl, (˜4.5 mL) and concentrated under reduce pressure to remove the organic solvent. The mixture was diluted with 15 mL of H2O and extracted with EtOAc (2×120 mL). The organic layer was washed with brine, dried over Na2SO4, concentrated and dried under high vacuum over P2O5 to give 0.40 g (98% yield) of compound 15 which was used in subsequent reaction without further purification.
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][N:7]=1.O[Li].O.Cl>C1COCC1.O>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([S:5][CH2:4][C:3]([OH:13])=[O:2])=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
COC(CSC1=NC=C(C=C1)Cl)=O
Name
Quantity
0.17 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
ADDITION
Type
ADDITION
Details
The mixture was diluted with 15 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×120 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under high vacuum over P2O5

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.